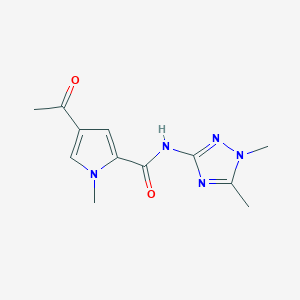
4-acetyl-N-(1,5-dimethyl-1,2,4-triazol-3-yl)-1-methylpyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-N-(1,5-dimethyl-1,2,4-triazol-3-yl)-1-methylpyrrole-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring, a triazole ring, and various functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(1,5-dimethyl-1,2,4-triazol-3-yl)-1-methylpyrrole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Acetylation and Carboxamide Formation: The final steps involve acetylation of the pyrrole ring and formation of the carboxamide group through reactions with acetic anhydride and appropriate amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-acetyl-N-(1,5-dimethyl-1,2,4-triazol-3-yl)-1-methylpyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-acetyl-N-(1,5-dimethyl-1,2,4-triazol-3-yl)-1-methylpyrrole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. Researchers investigate its efficacy and safety as a lead compound for new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-acetyl-N-(1,5-dimethyl-1,2,4-triazol-3-yl)-1-methylpyrrole-2-carboxamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring is known to interact with metal ions, which could be crucial in its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 4-acetyl-N-(1,2,4-triazol-3-yl)-1-methylpyrrole-2-carboxamide
- 4-acetyl-N-(1,5-dimethyl-1,2,4-triazol-3-yl)-1-ethylpyrrole-2-carboxamide
- 4-acetyl-N-(1,5-dimethyl-1,2,4-triazol-3-yl)-1-methylpyrrole-3-carboxamide
Uniqueness
The uniqueness of 4-acetyl-N-(1,5-dimethyl-1,2,4-triazol-3-yl)-1-methylpyrrole-2-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the triazole and pyrrole rings, along with the acetyl and carboxamide groups, provides a distinctive framework for interaction with biological targets and chemical reagents.
Propiedades
IUPAC Name |
4-acetyl-N-(1,5-dimethyl-1,2,4-triazol-3-yl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-7(18)9-5-10(16(3)6-9)11(19)14-12-13-8(2)17(4)15-12/h5-6H,1-4H3,(H,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZNBYRFMJMIDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C)NC(=O)C2=CC(=CN2C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
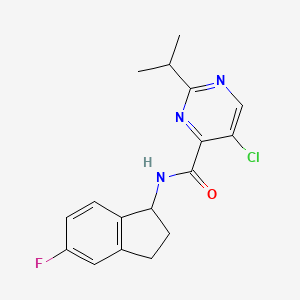
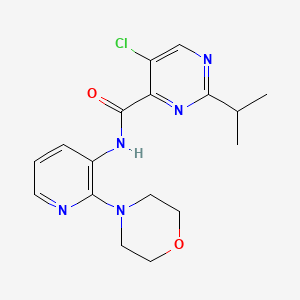
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-3-(4-methylpyrazol-1-yl)propanamide](/img/structure/B6964608.png)
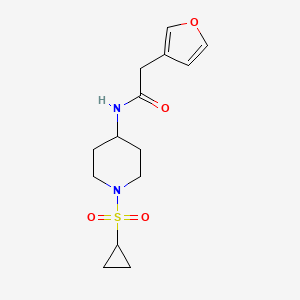
![2-methoxy-N-[4-(2-methylbutan-2-yl)cyclohexyl]-2-(1-methylpyrazol-4-yl)acetamide](/img/structure/B6964623.png)
![3-(4-ethylpiperazin-1-yl)-N-[(2-methoxy-5-phenylphenyl)methyl]-2-methylpropan-1-amine](/img/structure/B6964632.png)
![N-[1-(1,1-dioxo-1,4-thiazinan-4-yl)-1-oxopropan-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B6964639.png)
![4-cyano-N-[1-[4-(trifluoromethyl)phenyl]ethyl]oxane-4-carboxamide](/img/structure/B6964645.png)
![[1-(Benzenesulfonyl)piperidin-3-yl]-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B6964652.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2-(4-methyl-1,3-thiazol-2-yl)butan-2-amine](/img/structure/B6964655.png)
![4-Chloro-2-[[(2-cyclopropyl-2-hydroxypropyl)amino]methyl]-6-fluorophenol](/img/structure/B6964663.png)
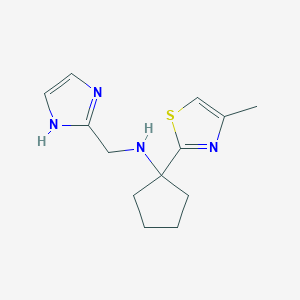
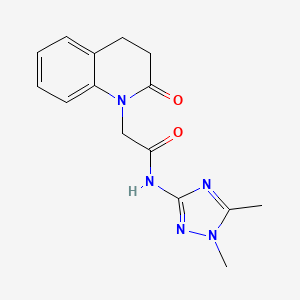
![5-Methyl-4-[4-(1,3-thiazol-4-ylmethyl)piperazine-1-carbonyl]furan-2-sulfonamide](/img/structure/B6964685.png)
